molecular formula C8H14O B2768734 Spiro[3.4]octan-5-ol CAS No. 17520-25-1

Spiro[3.4]octan-5-ol

Cat. No.: B2768734
CAS No.: 17520-25-1
M. Wt: 126.199
InChI Key: KWQHTHKUFJTZLP-UHFFFAOYSA-N
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Description

Spiro[3.4]octan-5-ol: is a spirocyclic compound characterized by a unique structure where two rings share a single common atom. This compound is notable for its spiro configuration, which imparts distinct chemical and physical properties. The molecular formula of this compound is C8H14O , and it has a molecular weight of 126.2 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Spiro[3.4]octan-5-ol can be synthesized through various methods. One common approach involves the use of Grignard reagents. For instance, the reaction of cyclobutanones with Grignard reagents yields mono- to trimethylated spiro[3.4]octan-5-ols . Another method involves the alkylation and addition reactions of the parent ketone, followed by acid-catalyzed rearrangement to form the desired spiro compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Spiro[3.4]octan-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Spiro[3.4]octan-5-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Spiro[3.4]octan-5-ol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The spirocyclic structure imparts rigidity and unique spatial orientation, affecting how the compound interacts with enzymes and receptors .

Comparison with Similar Compounds

    Spiro[3.4]octane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    Spiro[3.5]nonan-6-ol: Similar structure but with an additional carbon atom in the ring, leading to different chemical properties.

    Spiro[4.4]nonan-7-ol: Larger ring size, affecting its reactivity and applications.

Uniqueness: Spiro[3.4]octan-5-ol is unique due to its specific ring size and the presence of a hydroxyl group, which imparts distinct chemical reactivity and potential biological activity. Its spirocyclic structure also contributes to its stability and rigidity, making it valuable in various applications .

Properties

IUPAC Name

spiro[3.4]octan-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c9-7-3-1-4-8(7)5-2-6-8/h7,9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQHTHKUFJTZLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2(C1)CCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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